Daporinad - 658084-64-1

Daporinad

Catalog Number: EVT-255808
CAS Number: 658084-64-1
Molecular Formula: C24H29N3O2
Molecular Weight: 391.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
FK-866 is a member of benzamides and a N-acylpiperidine.
Daporinad has been used in trials studying the treatment of Melanoma, Cutaneous T-cell Lymphoma, and B-cell Chronic Lymphocytic Leukemia.
Daporinad is a small molecule with potential antineoplastic and antiangiogenic activities. Daporinad binds to and inhibits nicotinamide phosphoribosyltransferase (NMPRTase), inhibiting the biosynthesis of nicotinamide adenine dinucleotide (NAD+) from niacinamide (vitamin B3), which may deplete energy reserves in metabolically active tumor cells and induce tumor cell apoptosis. In addition, this agent may inhibit tumor cell production of vascular endothelial growth factor (VEGF), resulting in the inhibition of tumor angiogenesis. The coenzyme NAD+ plays an essential role in cellular redox reactions, including the redox reaction linking the citric acid cycle and oxidative phosphorylation.

Nicotinamide Adenine Dinucleotide (NAD+)

Relevance: Daporinad exerts its anti-cancer effects by inhibiting nicotinamide phosphoribosyltransferase (NAMPT), a key enzyme in the NAD+ salvage pathway []. This inhibition disrupts NAD+ biosynthesis, leading to a depletion of cellular NAD+ levels. As NAD+ is essential for various cellular processes, its depletion has significant consequences for cell survival, particularly in rapidly dividing cancer cells, making the NAD+ pathway a target for anticancer therapies [].

Nicotinamide Phosphoribosyltransferase (NAMPT) Inhibitors

Relevance: Daporinad itself belongs to the class of NAMPT inhibitors []. Studying other NAMPT inhibitors allows researchers to compare their efficacy, potency, and potential off-target effects with those of Daporinad. This comparative analysis can help in understanding structure-activity relationships and optimizing the development of more potent and selective NAMPT inhibitors for cancer treatment. Several other NAMPT inhibitors are mentioned throughout the provided papers:

* **STF31, CAY10618, GMX1778** []: These NAMPT inhibitors were highlighted alongside Daporinad for their striking B-cell selectivity, suggesting potential in treating B-cell malignancies.* **OT82, STF118804, KPT9274** []: These NAMPT inhibitors, along with the previously mentioned compounds, are being investigated for their potential in treating refractory B-cell malignancies due to their favorable PK/PD and safety profiles.

Osimertinib

Relevance: While structurally unrelated to Daporinad, Osimertinib is relevant in the context of acquired resistance to EGFR-TKIs in NSCLC. Research suggests that some NSCLC tumors develop resistance to TKIs through epithelial-mesenchymal transition (EMT) []. Interestingly, this resistance mechanism, characterized by increased NNMT expression, can be countered by inhibiting the NAD+ salvage pathway, a pathway targeted by Daporinad []. This finding suggests a potential therapeutic strategy combining Daporinad or similar NAD+ depleting agents with Osimertinib to overcome TKI resistance in NSCLC.

1-Methylnicotinamide

Relevance: Increased NNMT activity, resulting in higher 1-Methylnicotinamide levels, is implicated in acquired resistance to EGFR-TKIs in NSCLC [, ]. This increased activity diverts nicotinamide away from NAD+ biosynthesis, contributing to a dependence on the NAD+ salvage pathway, a vulnerability that Daporinad exploits []. Measuring 1-Methylnicotinamide in liquid biopsies could potentially serve as a biomarker for TKI response and tumor progression in NSCLC, guiding treatment decisions and potentially identifying patients who might benefit from Daporinad or other NAD+ depleting agents.

Venetoclax

Relevance: While structurally and mechanistically different from Daporinad, Venetoclax serves as a comparative agent in studies investigating drug sensitivity in B-cell acute lymphoblastic leukemia (B-ALL) []. Notably, Navitoclax, an inhibitor of BCL-2, BCL-XL, and BCL-W, exhibited more consistent efficacy in B-ALL samples compared to the BCL-2 specific Venetoclax []. This observation highlights the importance of targeting multiple anti-apoptotic proteins in B-ALL, suggesting that combining Daporinad with agents like Navitoclax, which target a broader range of anti-apoptotic proteins, could potentially enhance treatment efficacy.

Source and Classification

Daporinad is classified as a pharmacological agent within the broader category of NAD+ synthesis inhibitors. Its development was motivated by the need to explore therapeutic options in cancer treatment, particularly in tumors resistant to conventional therapies. The compound is derived from synthetic organic chemistry techniques aimed at modifying existing biochemical pathways.

Synthesis Analysis

The synthesis of Daporinad involves several key steps that ensure the production of a compound with high purity and efficacy. The most common method for synthesizing Daporinad includes:

  1. Starting Materials: The synthesis typically begins with readily available precursors that contain amide functionalities.
  2. Reagents: Various reagents are employed to facilitate the formation of the desired chemical bonds, including acyl chlorides and amines.
  3. Purification Techniques: After synthesis, purification is achieved using techniques such as liquid chromatography or recrystallization to isolate Daporinad in its active form.

Technical details regarding the synthesis can be found in studies that highlight the use of liquid chromatography-quadrupole time-of-flight mass spectrometry for quantifying Daporinad and its metabolites in biological samples .

Molecular Structure Analysis

Daporinad has a well-defined molecular structure characterized by specific functional groups that contribute to its biological activity.

  • Molecular Formula: C19H22N4O3
  • Molecular Weight: 358.40 g/mol
  • Structural Features: The compound features an amide bond, which is critical for its interaction with nicotinamide phosphoribosyltransferase. The carbonyl oxygen atom forms hydrogen bonds with amino acid residues in the enzyme, facilitating inhibition .

The detailed fragmentation patterns observed during mass spectrometry further elucidate the structural characteristics of Daporinad and its metabolites .

Chemical Reactions Analysis

Daporinad undergoes several chemical reactions during its metabolic processing:

  1. Hydrolysis: The amide bond can undergo hydrolysis under physiological conditions, leading to the formation of various metabolites.
  2. Oxidation and Desaturation: Metabolites such as M2 and M14 have been identified, which exhibit changes in mass indicative of oxidation and desaturation reactions occurring on the 4-butyl piperidine moiety of Daporinad .

Technical details on these reactions are often explored through in vitro studies using liquid chromatography-mass spectrometry techniques.

Mechanism of Action

Daporinad exerts its pharmacological effects primarily through the inhibition of nicotinamide phosphoribosyltransferase, leading to a decrease in NAD+ levels within cells. This reduction impacts several cellular processes:

  • DNA Damage Response: By lowering NAD+ levels, Daporinad affects the activity of poly(ADP-ribose) polymerase enzymes involved in DNA repair mechanisms.
  • Cell Death Pathways: The compound can sensitize cancer cells to apoptosis by disrupting metabolic pathways essential for cell survival .

Data from studies indicate that combining Daporinad with other therapeutic agents can enhance its efficacy against resistant cancer cell lines .

Physical and Chemical Properties Analysis

Daporinad exhibits distinct physical and chemical properties:

  • Solubility: It is soluble in organic solvents such as dimethyl sulfoxide but has limited solubility in water.
  • Stability: The compound is stable under standard laboratory conditions but may degrade when exposed to extreme pH or light.

Relevant analyses often involve assessing these properties through standard pharmacological testing protocols.

Applications

Daporinad has significant scientific applications, particularly in oncology:

  • Cancer Treatment: Its ability to inhibit NAD+ synthesis makes it a candidate for combination therapies aimed at overcoming resistance in tumors treated with poly(ADP-ribose) polymerase inhibitors.
  • Research Tool: Daporinad serves as a valuable tool for studying metabolic pathways related to NAD+ and their implications in various diseases, including cancer and neurodegenerative disorders .
Molecular Mechanisms of NAMPT Inhibition

Structural Basis of NAMPT-Daporinad Interaction

Daporinad (FK866) is a highly specific noncompetitive inhibitor of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the NAD⁺ salvage pathway. Structural analyses reveal that Daporinad binds at the enzyme’s active site with sub-nanomolar affinity (IC₅₀ = 0.09 nM) [6]. The compound features three distinct moieties:

  • A pyridine "cap" group forming π-π stacking interactions with Tyr18' and Phe193 residues
  • A central amide linker establishing hydrogen bonds with Ser275 and water-mediated bonds to Asp219/Val242
  • A hydrophobic tail occupying a deep pocket inaccessible to the natural substrate nicotinamide [1] [3]

This binding induces conformational changes that disrupt NAMPT’s catalytic function. Crystallographic studies confirm Daporinad stabilizes a closed-enzyme conformation incompatible with phosphoribosyl pyrophosphate (PRPP) binding, effectively trapping NAMPT in an inactive state [1]. The extraordinary potency arises from its 1000-fold higher binding affinity compared to nicotinamide, enabling sustained enzymatic inhibition even at low intracellular concentrations [3].

Table 1: Structural Interactions Governing Daporinad-NAMPT Binding

Daporinad RegionTarget ResiduesInteraction TypeFunctional Consequence
Pyridine ringTyr18', Phe193π-π stackingPrevents substrate entry
Carbonyl groupSer275Hydrogen bondAnchors catalytic domain
Amide nitrogenAsp219/Val242Water-mediated H-bondDisplaces catalytic water
Hydrophobic tailLeu351, Ile314Van der WaalsLocks enzyme conformation

Allosteric Modulation and Competitive Binding Dynamics

Daporinad functions as a partially noncompetitive inhibitor that binds an allosteric site overlapping with, but distinct from, the nicotinamide binding pocket [3]. Kinetic analyses demonstrate:

  • Noncompetitive inhibition with PRPP (Kᵢ = 0.4 nM), explaining why substrate accumulation cannot overcome inhibition
  • Uncompetitive behavior toward ATP, suggesting stabilization of enzyme-substrate complexes
  • Allosteric suppression of NMN release, the rate-limiting step in catalysis [3] [8]

The inhibitor's residence time exceeds 120 minutes, creating a quasi-irreversible inhibition that persists despite rapid cellular clearance [6]. Resistance mutations predominantly map to the hydrophobic tunnel (e.g., I309V, G217R), confirming this region's critical role. Structure-activity relationship (SAR) studies show that modifications to the benzamide tail group (e.g., biarylsulfonamide derivatives) can enhance potency 10-fold against resistant variants while maintaining specificity [3] [8].

NAD⁺ Depletion Cascade: Metabolic and Epigenetic Consequences

NAMPT inhibition triggers a biphasic NAD⁺ depletion with profound metabolic consequences:

Phase 1: Acute Glycolytic Collapse (0-12h)

  • 80-95% NAD⁺ reduction within 4 hours in sensitive cells [5]
  • GAPDH inhibition due to inadequate NAD⁺ cofactor supply
  • Accumulation of upstream metabolites (glucose-6-phosphate, fructose-6-phosphate)
  • 70% reduction in glycolytic flux measured by extracellular acidification rate (ECAR) [5]

Phase 2: Bioenergetic Crisis (12-48h)

  • ATP depletion to <15% of baseline levels
  • Impaired mitochondrial respiration due to NAD⁺-dependent TCA cycle enzyme inhibition (isocitrate dehydrogenase, α-ketoglutarate dehydrogenase)
  • Reactive oxygen species (ROS) surge from dysfunctional electron transport chains [9]

Epigenetic Reprogramming

  • SIRT1/3 inactivation elevates histone H3K56/K9 acetylation by >3-fold
  • Hyperacetylation of p53 (K382) and FOXO transcription factors
  • Global transcriptional dysregulation of metabolic genes (PGC-1α, GLUT4) [9] [10]

Table 2: Metabolic Consequences of NAMPT Inhibition in Rhabdomyosarcoma Models

ParameterControlOT-82 (NAMPTi)Changep-value
NAD⁺ levels100%12.3 ± 2.1%-87.7%<0.001
Glycolytic flux100%28.4 ± 5.7%-71.6%<0.001
ATP concentration100%14.9 ± 3.2%-85.1%<0.001
Mitochondrial OCR100%63.5 ± 8.4%-36.5%0.007

Data from pediatric rhabdomyosarcoma models treated with clinical-stage NAMPT inhibitor OT-82 (analogous to Daporinad mechanism) [5]

Impact on Sirtuin and PARP Activity in Tumor Microenvironments

Sirtuin Dysregulation

Mitochondrial sirtuins (SIRT3/4/5) exhibit dichotomous responses:

  • SIRT3 suppression impairs SOD2 deacetylation, increasing superoxide accumulation (>3-fold) and stabilizing HIF-1α [10]
  • SIRT4 downregulation enhances glutamine metabolism via glutamate dehydrogenase activation
  • Compensatory SIRT5 upregulation observed in resistant tumors, promoting ammonia detoxification via CPS1 desuccinylation [10]

PARP Inhibition Consequences

  • Reduced PARP activity (60-80% decrease) compromises base excision repair
  • Synergistic cytotoxicity with DNA-damaging agents in IDH-mutant gliomas (30-fold sensitization) [3]
  • PARP trapping observed at DSB sites despite catalytic inhibition

Tumor Microenvironment Modulation

  • CD38⁺ immune cell NAD⁺ pools depleted, reducing immunosuppressive adenosine production
  • T-cell function enhanced due to altered NAD⁺/ATP immunometabolic checkpoints
  • Macrophage polarization shift toward pro-inflammatory M1 phenotype in preclinical models [9]

The metabolic vulnerability extends beyond cancer cells to stromal components. Tumor-associated fibroblasts exhibit 3-fold higher NAPRT expression than malignant cells, potentially creating metabolic symbiosis through nicotinate secretion [2] [9]. This underscores the therapeutic potential of combinatorial Preiss-Handler pathway inhibition.

Properties

CAS Number

658084-64-1

Product Name

Daporinad

IUPAC Name

(E)-N-[4-(1-benzoylpiperidin-4-yl)butyl]-3-pyridin-3-ylprop-2-enamide

Molecular Formula

C24H29N3O2

Molecular Weight

391.5 g/mol

InChI

InChI=1S/C24H29N3O2/c28-23(12-11-21-8-6-15-25-19-21)26-16-5-4-7-20-13-17-27(18-14-20)24(29)22-9-2-1-3-10-22/h1-3,6,8-12,15,19-20H,4-5,7,13-14,16-18H2,(H,26,28)/b12-11+

InChI Key

KPBNHDGDUADAGP-VAWYXSNFSA-N

SMILES

C1CN(CCC1CCCCNC(=O)C=CC2=CN=CC=C2)C(=O)C3=CC=CC=C3

Synonyms

APO 866
APO-866
APO866
FK 866
FK-866
FK866 cpd
N-(4-(1-benzoylpiperidin-4-yl)butyl)-3-(pyridin-3-yl)acrylamide

Canonical SMILES

C1CN(CCC1CCCCNC(=O)C=CC2=CN=CC=C2)C(=O)C3=CC=CC=C3

Isomeric SMILES

C1CN(CCC1CCCCNC(=O)/C=C/C2=CN=CC=C2)C(=O)C3=CC=CC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.